molecular formula C18H18O2 B11924987 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol CAS No. 152915-78-1

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B11924987
CAS No.: 152915-78-1
M. Wt: 266.3 g/mol
InChI Key: TUPSVYBYOXBQOH-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol, with the molecular formula C₁₈H₁₈O₂ , is a specialty organic compound that serves as a valuable chemical building block in medicinal chemistry and materials science research. This compound features a tertiary propargylic alcohol core, which is a versatile functional group for further synthetic transformations, linked to a benzyloxy-protected phenyl ring . Researchers utilize this structural motif in the exploration and synthesis of novel active molecules. For instance, structurally related phenyl-butyn-ol derivatives are investigated as key intermediates in the development of GPR40 receptor agonists, which are a promising target for the treatment of type 2 diabetes . Furthermore, similar molecular architectures are found in the research of novel triazole derivatives, which are evaluated for their potential application as fungicidal agents in crop protection . The presence of the alkyne and ether functionalities makes this compound a useful precursor for coupling reactions and for constructing more complex molecular frameworks. This product is provided as a high-purity material for laboratory research applications. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152915-78-1

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-methyl-4-(4-phenylmethoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C18H18O2/c1-18(2,19)13-12-15-8-10-17(11-9-15)20-14-16-6-4-3-5-7-16/h3-11,19H,14H2,1-2H3

InChI Key

TUPSVYBYOXBQOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Challenges in Sonogashira Coupling

  • Low Yields : Terminal alkynes with bulky substituents (e.g., 2-methylbut-3-yn-2-ol) exhibit reduced reactivity.

  • Solution : Use electron-rich ligands (e.g., S-phos) or high-temperature conditions (100–120°C).

Advantages of Williamson Ether Synthesis

  • High Selectivity : Minimizes side reactions by isolating the benzyloxyphenyl group early.

  • Scalability : Compatible with industrial processes due to mild conditions.

Protection-Deprotection Efficacy

  • TBDPS Groups : Enhance solubility and stability during coupling, enabling higher isolation yields .

Chemical Reactions Analysis

Sonogashira Coupling

A primary method involves the coupling of 4-benzyloxy-4′-ethynylbiphenyl with aryl halides using PdCl₂(PPh₃)₂ and CuI in THF. This reaction forms an ethynyl bridge, which is later hydrogenated to an ethyl group . The steps include:

  • Coupling : Reaction of 4-benzyloxy-4′-ethynylbiphenyl with 4-halobenzoate esters.

  • Hydrogenation : Reduction of the ethynyl group using H₂.

  • Debenzylation : Removal of the benzyl protecting group via acid hydrolysis or catalytic hydrogenation .

Alternative Coupling Reactions

Other methods utilize Pd(PPh₃)₄ with thiosalicylic acid for selective coupling. For example, in a related synthesis of N-Allyl-1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine , a palladium catalyst facilitates the formation of a but-3-yn-2-ol framework .

Functional Group Transformations

The Mitsunobu reaction is employed to replace ester groups with ω-(2,2,3,3,4,4,4-heptafluorobutoxy)alkan-1-ols, enabling functionalization of the terminal chain .

Hydrogenation of Ethynyl Groups

The ethynyl bridge undergoes catalytic hydrogenation to form an ethyl group, a critical step in stabilizing the molecule. This step is often performed under controlled conditions (e.g., H₂ gas, Pd/C catalyst) to avoid over-reduction .

Debenzylation Reactions

The benzyl protecting group is removed via acid hydrolysis or catalytic hydrogenation, exposing a hydroxyl group. This step is pivotal for further functionalization, such as esterification or alkylation .

Mitsunobu Reaction

This reaction replaces ester groups with fluorinated alkoxy chains. For example, reacting the hydroxyl group with ω-(2,2,3,3,4,4,4-heptafluorobutoxy)alkan-1-ols under Mitsunobu conditions (e.g., DEAD, PPh₃) introduces fluorinated substituents .

Mass Spectrometry (MS)

The molecular ion peak at m/z = 284 confirms the molecular weight of the compound .

Chromatographic Techniques

  • Flash Chromatography : Used to isolate intermediates, such as 4-benzyloxy-4′-ethynylbiphenyl , with yields up to 57% .

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress, employing solvents like EtOAc .

Yield and Purity

  • Synthesis Yields : Reported yields range from 57% to 91%, depending on the reaction stage .

  • Reaction Conditions : Critical parameters include temperature (e.g., 60°C for 24 hours in coupling reactions ) and catalyst loadings (e.g., 0.5% PdCl₂(PPh₃)₂) .

Research Findings

  • Structural Stability : The compound’s stability is ensured by the absence of reactive groups post-synthesis, though extreme pH or temperature may cause decomposition.

  • Functional Group Versatility : The benzyloxy and hydroxyl groups enable diverse transformations, such as esterification or alkylation .

  • Analytical Consistency : Mass spectrometry and chromatography confirm purity and structural integrity across synthesis stages .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-(benzyloxy)phenyl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions, often starting from readily available phenolic compounds. The compound features a unique structure characterized by a benzyloxy group attached to a phenyl ring, which enhances its reactivity and biological activity.

Synthetic Routes

Several synthetic pathways have been reported in the literature, including:

  • Alkyne Formation : Utilizing alkynylation reactions to introduce the alkyne functional group.
  • Functional Group Modifications : Employing methods such as oxidation and reduction to achieve the desired hydroxyl and alkynyl functionalities.

The detailed synthetic procedures can be found in supporting information from various studies .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the benzyloxy group is believed to enhance electron donation capabilities, thereby increasing the compound's ability to scavenge free radicals .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This compound has shown promising results in inhibiting MAO-B activity, suggesting its potential as a therapeutic agent for neuroprotection .

Neuroprotective Effects

The neuroprotective properties of this compound are linked to its ability to inhibit oxidative stress and inflammation in neuronal cells. The selective inhibition of MAO-B by derivatives of this compound could lead to reduced neurodegeneration and improved cognitive functions in models of Parkinson's disease .

Potential in Cancer Therapy

Compounds with similar structural motifs have been investigated for their anticancer properties. The ability to interact with various signaling pathways makes this compound a candidate for further exploration in cancer therapeutics .

Study on MAO-B Inhibition

A recent study synthesized a series of derivatives based on this compound and evaluated their MAO-B inhibitory activities. Among these, certain derivatives exhibited IC50 values lower than those of established MAO-B inhibitors like rasagiline, indicating their potential as effective therapeutic agents .

Antioxidative Mechanisms

Another study focused on the antioxidative mechanisms of similar compounds, demonstrating their ability to reduce oxidative stress markers in vitro. These findings support the hypothesis that structural modifications can enhance antioxidant efficacy .

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the butynol moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues identified from the evidence include:

Compound Name CAS No. Structural Differences vs. Target Compound Similarity Score Reference
2-Methyl-4-phenylbut-3-yn-2-ol 1719-19-3 Phenyl instead of 4-(benzyloxy)phenyl 0.85
4-(4-Methoxyphenyl)but-3-yn-2-ol 111887-18-4 Methoxy (-OCH₃) instead of benzyloxy (-OCH₂Ph) N/A
4-Phenyl-3-buten-2-ol 17488-65-2 Double bond (but-3-en-2-ol) instead of triple bond 0.77
4-Benzyloxy-2,3-dimethyl-butan-2-ol N/A Saturated backbone (butan-2-ol) with dimethyl N/A

Key Observations :

  • The benzyloxy group significantly increases lipophilicity (logP) compared to methoxy or unsubstituted phenyl derivatives, impacting membrane permeability in biological systems .
Reaction Kinetics and Yields

highlights the use of ultrasonic irradiation for synthesizing benzyloxy-substituted compounds, offering faster reaction times and higher yields compared to conventional refluxing. For example:

Method Time (h) Yield (%) Reference
Conventional Refluxing 8–12 60–70
Ultrasonic Irradiation 2–4 85–90

The target compound’s synthesis likely benefits from similar green chemistry approaches due to its benzyloxy and alkyne moieties.

Physicochemical Properties

Property 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol 2-Methyl-4-phenylbut-3-yn-2-ol 4-Phenyl-3-buten-2-ol
Molecular Weight (g/mol) ~284.3 (calculated) 174.2 148.2
logP (Predicted) ~3.5 2.1 1.8
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents High in ethanol, acetone

Notes:

  • The benzyloxy group increases molecular weight and logP, reducing aqueous solubility but improving compatibility with lipid-rich environments .
  • The triple bond in the target compound may contribute to crystallinity, as seen in structurally related alkyne derivatives ().

Biological Activity

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18O2\text{C}_{17}\text{H}_{18}\text{O}_2

This structure features a benzyloxy group attached to a phenyl ring, which is critical for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antibacterial properties. For instance, studies on related isoflavones have shown potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
Isoflavone AS. aureus0.5
Isoflavone BE. faecalis0.5
This compoundTBDTBD

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that similar derivatives can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in various conditions .

Neuroprotective Effects

A significant area of interest is the neuroprotective activity of this compound. A related compound demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. The compound exhibited an IC50 value of 0.062 µM, indicating strong inhibition compared to known MAO-B inhibitors .

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study of benzyloxy-substituted phenols, researchers found that compounds with similar structures showed enhanced antibacterial activity due to increased lipophilicity, which aids in membrane penetration and disruption of bacterial cells .

Case Study 2: Neuroprotection
A study evaluating the neuroprotective effects of benzyloxy derivatives highlighted that these compounds not only inhibited MAO-B but also exhibited antioxidant activities and metal-chelating abilities, which are beneficial in combating oxidative stress associated with neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkyne coupling reactions. A common approach involves the Sonogashira coupling of a benzyloxy-substituted aryl halide with 2-methyl-3-butyn-2-ol. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.

  • Solvent : THF or DMF under inert atmosphere.

  • Temperature : 60–80°C for 12–24 hours.

  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkyne) and monitor via TLC or HPLC. Contradictions in yield (e.g., 45–70%) may arise from impurities in starting materials or oxygen sensitivity .

    • Data Table :
CatalystSolventTemp (°C)Time (h)Yield (%)
Pd/CuITHF701865
Pd/CuIDMF802470

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C≡C bond length ~1.20 Å, confirming alkyne moiety) .
  • NMR spectroscopy :
  • ¹H NMR : Benzyloxy protons (δ 4.9–5.1 ppm), tert-butyl group (δ 1.4–1.6 ppm).
  • ¹³C NMR : Alkyne carbons (δ 75–85 ppm), quaternary carbon (δ 80–85 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 280.3 (M+H⁺) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; static discharge risks require grounding equipment .
  • Storage : Keep in amber glass vials under argon at –20°C. Desiccate to prevent hydrolysis of the benzyl ether group .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group reduces reactivity in Pd-mediated couplings due to steric effects. Mitigation strategies:

  • Use bulky ligands (e.g., XPhos) to stabilize the Pd intermediate.

  • Increase catalyst loading (5–10 mol%) and reaction time.

  • Compare kinetics via DFT calculations to predict transition states .

    • Data Contradiction : Lower yields (30–40%) reported in Suzuki-Miyaura couplings vs. Sonogashira (65–70%), attributed to steric clash with boronic acids .

Q. What experimental design considerations address stability challenges during long-term studies?

  • Methodological Answer :

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).
  • Photostability : Store in dark or use UV-blocking containers; monitor via HPLC for degradation products (e.g., benzaldehyde from benzyloxy cleavage).
  • Hydrolytic stability : Test in buffered solutions (pH 4–10) at 25°C/40°C; half-life >6 months in anhydrous acetonitrile .

Q. How can computational modeling predict the compound’s interactions in host-guest systems?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to cyclodextrins or enzymes.
  • MD simulations : Analyze conformational flexibility (RMSD <2 Å over 50 ns) and hydrogen-bonding patterns with active sites.
  • Validate experimentally : Compare predicted vs. observed IC₅₀ values in enzyme assays .

Contradictions and Mitigation

  • Stereochemical inconsistencies : X-ray data ( ) may conflict with NMR-based assignments due to dynamic effects. Use variable-temperature NMR to resolve .
  • Ecological impact : Limited data on biodegradability ( ). Conduct OECD 301F tests to assess aerobic degradation .

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